molecular formula C16H12O7 B12509743 5-((4-Carboxyphenoxy)methyl)isophthalic acid

5-((4-Carboxyphenoxy)methyl)isophthalic acid

Katalognummer: B12509743
Molekulargewicht: 316.26 g/mol
InChI-Schlüssel: CSWXLGQUCGKSEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((4-Carboxyphenoxy)methyl)isophthalic acid is an organic compound with the molecular formula C16H12O8. It is a derivative of isophthalic acid, featuring a carboxyphenoxy group attached to the methyl group of the isophthalic acid core. This compound is known for its versatility in forming coordination networks and metal-organic frameworks (MOFs), making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Carboxyphenoxy)methyl)isophthalic acid typically involves the hydrothermal reaction of isophthalic acid derivatives with appropriate reagents. One common method includes reacting 5-(4-carboxyphenoxy)isophthalic acid with cobalt salts in the presence of N-donor ligands such as 1,4-bi(1H-imidazol-1-yl)benzene (1,4-bib) under hydrothermal conditions . This reaction leads to the formation of coordination networks with specific structural properties.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrothermal synthesis, where the reaction conditions are optimized for yield and purity. The process typically includes precise control of temperature, pressure, and reaction time to ensure consistent product quality .

Wirkmechanismus

The mechanism of action of 5-((4-Carboxyphenoxy)methyl)isophthalic acid involves its ability to form coordination bonds with metal ions. The carboxyphenoxy and isophthalic acid groups provide multiple coordination sites, allowing the compound to create complex three-dimensional networks. These networks exhibit unique magnetic and structural properties, which are influenced by the specific metal ions and ligands involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-((4-Carboxyphenoxy)methyl)isophthalic acid is unique due to its ability to form highly stable and structurally diverse coordination networks. Its specific combination of carboxyphenoxy and isophthalic acid groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Eigenschaften

Molekularformel

C16H12O7

Molekulargewicht

316.26 g/mol

IUPAC-Name

5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C16H12O7/c17-14(18)10-1-3-13(4-2-10)23-8-9-5-11(15(19)20)7-12(6-9)16(21)22/h1-7H,8H2,(H,17,18)(H,19,20)(H,21,22)

InChI-Schlüssel

CSWXLGQUCGKSEH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)O)OCC2=CC(=CC(=C2)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.